molecular formula C11H13NO3 B7500394 N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No. B7500394
M. Wt: 207.23 g/mol
InChI Key: MXGDASHMMGENJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic properties.

Mechanism of Action

N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a serotonin and dopamine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the levels of serotonin and dopamine, which can improve mood and reduce anxiety. Additionally, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have an affinity for the 5-HT2A receptor, which is a serotonin receptor that plays a role in regulating mood and cognition.
Biochemical and Physiological Effects:
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. Additionally, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.

Advantages and Limitations for Lab Experiments

N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in various research studies due to its potential therapeutic properties. However, there are limitations to its use in lab experiments. One limitation is that N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a psychoactive substance, which can make it difficult to control for potential confounding variables in research studies. Additionally, the effects of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for research on N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One direction is to further investigate its potential therapeutic properties, including its use as an antidepressant and anxiolytic. Additionally, more research is needed to understand the mechanism of action of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and its effects on the brain and body. Finally, more research is needed to understand the potential risks and benefits of using N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in clinical settings.
Conclusion:
In conclusion, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical compound that has been studied for its potential therapeutic properties. It acts as a serotonin and dopamine reuptake inhibitor and has been shown to increase the levels of these neurotransmitters in the brain. N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in various research studies, but there are limitations to its use in lab experiments. Future research is needed to further investigate its potential therapeutic properties and to understand its mechanism of action and potential risks and benefits.

Synthesis Methods

The synthesis of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methylamine. The resulting product is then reduced with sodium borohydride to yield N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. The synthesis method has been well established and has been used in various research studies.

Scientific Research Applications

N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential therapeutic properties, including its use as an antidepressant and anxiolytic. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and emotions. Additionally, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential use in treating addiction and substance abuse disorders.

properties

IUPAC Name

N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-11(13)8-3-4-9-10(7-8)15-6-2-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGDASHMMGENJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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